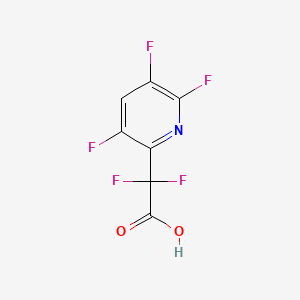
2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H3F5NO2. This compound is characterized by the presence of multiple fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . Another approach involves the use of fluorinating agents such as sodium azide and pentafluoropyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium azide, pentafluoropyridine, and other nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives .
Scientific Research Applications
2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity for specific targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
Uniqueness
2,2-Difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is unique due to the specific arrangement of fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C7H2F5NO2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H2F5NO2/c8-2-1-3(9)5(10)13-4(2)7(11,12)6(14)15/h1H,(H,14,15) |
InChI Key |
WFVDDZLMFSFKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


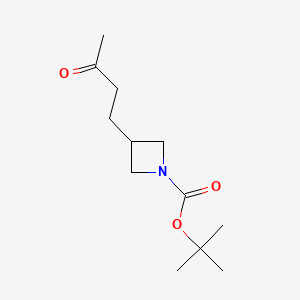

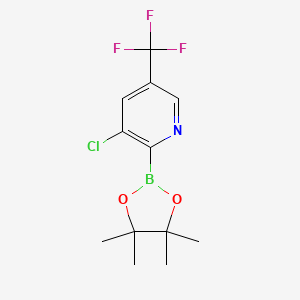
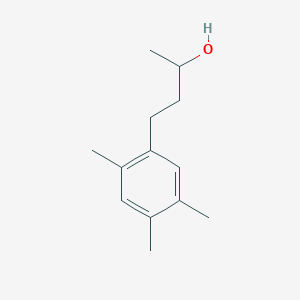
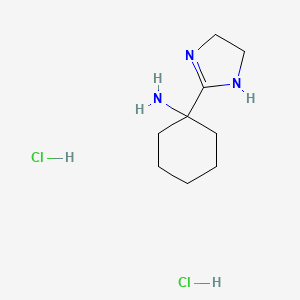
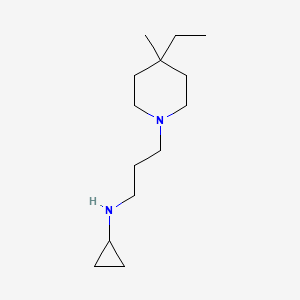
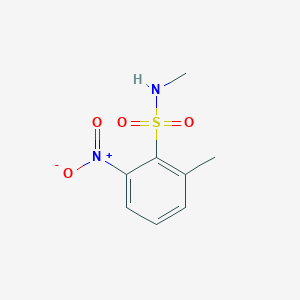
![(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13631424.png)
![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)

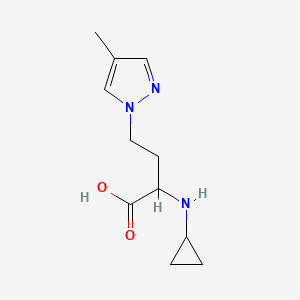
![2-[(Difluoromethyl)sulfanyl]-5-nitropyridine](/img/structure/B13631455.png)
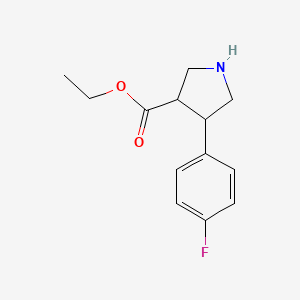
![Spiro[4.5]decane-8-sulfonyl fluoride](/img/structure/B13631467.png)
